molecular formula C13H20FNO5S B2834566 N-(2,3-dimethoxy-2-methylpropyl)-5-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 2034331-92-3

N-(2,3-dimethoxy-2-methylpropyl)-5-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2834566
CAS No.: 2034331-92-3
M. Wt: 321.36
InChI Key: OKLXIMZXPXQMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethoxy-2-methylpropyl)-5-fluoro-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 5-fluoro-2-methoxybenzenesulfonamide core linked to a 2,3-dimethoxy-2-methylpropyl substituent. This structure combines a sulfonamide group—a known pharmacophore in medicinal chemistry—with a branched alkyl chain containing two methoxy groups and a methyl branch. The fluorine atom at the 5-position and methoxy group at the 2-position on the benzene ring may enhance electronic effects and metabolic stability, while the bulky substituent could influence steric interactions and solubility.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO5S/c1-13(20-4,9-18-2)8-15-21(16,17)12-7-10(14)5-6-11(12)19-3/h5-7,15H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLXIMZXPXQMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity : The target compound’s 2,3-dimethoxy-2-methylpropyl group introduces significant steric bulk compared to simpler substituents like diethyl () or aromatic groups (). This may reduce synthetic yields due to steric hindrance during sulfonamide formation, though direct data is unavailable.
  • Electronic Effects: The 5-fluoro-2-methoxybenzene core is shared with and compounds, suggesting similar electronic profiles.

Table 2: Cytotoxic Activity of Benzamide Derivatives (HEPG2 Cell Line)

Compound Substituent IC₅₀ (µM)
B2 2-Methoxy 12.4
B5 4-Fluoro 8.9
B6 4-Chloro 10.2

Inferences for Sulfonamides :
While the target compound lacks cytotoxic data, benzamide derivatives with electron-withdrawing groups (e.g., B5’s 4-fluoro substituent) show enhanced activity . Sulfonamides, being stronger electron-withdrawing groups than benzamides, might exhibit higher potency if the target engages similar mechanisms. However, steric hindrance from the target’s substituent could reduce binding efficiency compared to less bulky analogs like ’s diethyl derivative.

Physicochemical Property Analysis

  • Lipophilicity : The target’s methoxy groups may lower logP compared to ’s chlorophenyl-containing compound but increase it relative to ’s diethyl derivative.
  • Solubility : The hydrophilic methoxy and sulfonamide groups could improve aqueous solubility, though the branched alkyl chain may counteract this effect.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(2,3-dimethoxy-2-methylpropyl)-5-fluoro-2-methoxybenzenesulfonamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Sulfonamide Formation : React 5-fluoro-2-methoxybenzenesulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. This step requires anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis .

Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC or TLC .

Yield Optimization : Adjust reaction time (6–24 hours) and temperature (0–25°C) to balance reactivity and side-product formation .

Basic: How can the structural integrity of this sulfonamide be confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxy, fluorine, and sulfonamide groups). For example, the fluorine atom at C5 of the benzene ring induces distinct splitting patterns in 1^1H NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) or ESI-MS.
  • X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and bond angles, as demonstrated in analogous sulfonamide derivatives .

Basic: What preliminary assays are recommended to screen for biological activity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) can indicate potency .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms via stopped-flow CO2_2 hydration assays. Measure IC50_{50} values (e.g., ~10 µM for related sulfonamides) .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency but may require post-reaction extraction to remove residual solvent .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation while reducing side reactions .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., amines) .
  • Process Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Advanced: What strategies validate target engagement in enzyme inhibition studies?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry between the compound and the enzyme’s active site .
  • Crystallographic Studies : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to visualize binding modes and hydrogen-bonding interactions .
  • Competitive Assays : Use fluorescent probes (e.g., dansylamide) to measure displacement kinetics, confirming direct competition at the active site .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, buffer composition) to isolate variables .
  • Purity Analysis : Use LC-MS to confirm compound integrity; impurities >0.5% can skew bioactivity results .
  • Structural Analogues : Compare activity across derivatives (e.g., varying substituents on the benzene ring) to identify structure-activity relationships (SARs) .

Advanced: What computational methods support the design of derivatives with enhanced activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding poses against target enzymes. Focus on optimizing substituent interactions (e.g., fluorine’s electronegativity enhancing binding) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess compound stability in the enzyme’s binding pocket .

Advanced: How to address solubility challenges in in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility, which are cleaved in vivo to release the active compound .
  • Formulation : Use cyclodextrins or lipid-based nanoparticles to enhance aqueous solubility while maintaining bioavailability .
  • Solubility Screening : Test in biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-DAD/UV : Employ gradient elution with C18 columns and UV detection at 254 nm to separate and quantify impurities .
  • ICP-MS : Detect heavy metal residues (e.g., Pd, Ni) from catalytic steps, ensuring levels <10 ppm .
  • NMR Spectroscopy : Use 19^{19}F NMR to identify fluorinated byproducts with high specificity .

Advanced: How to design experiments assessing synergistic effects with existing therapeutics?

Methodological Answer:

  • Checkerboard Assays : Test the compound in combination with established drugs (e.g., β-lactams for antimicrobial synergy) to calculate fractional inhibitory concentration indices (FICIs) .
  • Transcriptomic Profiling : Use RNA-seq to identify pathways upregulated/downregulated during combination therapy .
  • In Vivo Models : Administer the compound with partner drugs in rodent infection models, monitoring efficacy and toxicity via survival curves and histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.